2-(Benzyloxy)-1,3-benzothiazol-5-amine
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Overview
Description
2-(Benzyloxy)-1,3-benzothiazol-5-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-(Benzyloxy)-1,3-benzothiazol-5-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an antimicrobial agent.
Industry: It can be used in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol:
Uniqueness
2-(Benzyloxy)-1,3-benzothiazol-5-amine is unique due to its benzothiazole core, which imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications
Properties
Molecular Formula |
C14H12N2OS |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-phenylmethoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
InChI Key |
YMNZEPCZQFSIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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